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Compound of Interest

Compound Name: 4-Fluoro-3-phenoxybenzaldehyde

Cat. No.: B1330021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-3-
phenoxybenzaldehyde (CAS No. 68359-57-9), a key intermediate in the synthesis of

pharmaceuticals and agrochemicals.[1] The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized

experimental protocols for these analytical techniques.

Core Data Summary
The structural and physical properties of 4-Fluoro-3-phenoxybenzaldehyde are summarized

below.

Property Value

Chemical Formula C₁₃H₉FO₂

Molecular Weight 216.21 g/mol [1]

Appearance White to pale yellow crystalline powder

Melting Point 56-59 °C

Boiling Point 310 °C

Solubility
Soluble in ethanol, acetone, and DMSO;

insoluble in water.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. Below are the predicted and experimental NMR data for 4-Fluoro-3-
phenoxybenzaldehyde.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aldehyde (-CHO) 9.8 - 10.1[1] Singlet N/A

Aromatic (H) 7.0 - 8.0 Multiplet N/A

Note: Experimentally derived chemical shifts and coupling constants were not available in the

searched sources. The data presented is based on predictions.

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)

Aldehyde (C=O) ~190

Aromatic (C) 115 - 165

Note: A specific, experimentally verified peak list was not available in the searched sources.

The data presented is based on typical chemical shift ranges for the functional groups present.

¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly useful for fluorine-containing compounds. A ¹⁹F NMR spectrum for this

compound is available on SpectraBase.[2]
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Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation.

Functional Group Vibrational Mode
Characteristic

Absorption (cm⁻¹)
Intensity

C=O (Aldehyde) Stretch 1650-1800[3] Strong[3]

C-H (Aldehyde) Stretch
2700 and 2800

(doublet)[3]
Medium

C-O-C (Ether) Stretch 1000 - 1300 Strong

C=C (Aromatic) Stretch 1450 - 1600 Medium to Weak

C-F (Aromatic) Stretch 1000 - 1400 Strong

Note: An experimental IR spectrum is available from sources such as PubChem, which was

recorded on a Bruker Tensor 27 FT-IR using the ATR-Neat technique.[4] A detailed peak list

was not explicitly provided in the search results.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. For

aromatic aldehydes, fragmentation often involves the loss of the aldehyde group.[3]
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m/z Proposed Fragment Ion Description

216 [C₁₃H₉FO₂]⁺ Molecular Ion (M⁺)

215 [C₁₃H₈FO₂]⁺ Loss of H

187 [C₁₂H₈FO]⁺ Loss of CHO

121 [C₇H₅O₂]⁺ Cleavage of the ether bond

93 [C₆H₅O]⁺ Phenoxy cation

77 [C₆H₅]⁺ Phenyl cation

Note: The fragmentation pattern is predicted based on the structure of the molecule and

general fragmentation rules for aldehydes and ethers.[3][5] An experimental mass spectrum

was not available in the searched sources.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for 4-Fluoro-3-
phenoxybenzaldehyde were not found in the searched literature. However, general

procedures for each technique are outlined below.

NMR Sample Preparation (General Protocol)
Dissolution: Weigh approximately 5-20 mg of the 4-Fluoro-3-phenoxybenzaldehyde
sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a small vial.

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of

glass wool in the pipette during transfer.

Capping: Cap the NMR tube securely.

Analysis: Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet for analysis.
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Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
(General Protocol)

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid 4-Fluoro-3-phenoxybenzaldehyde
sample directly onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good

contact between the sample and the crystal.

Data Acquisition: Acquire the IR spectrum of the sample. The instrument software will

automatically ratio the sample spectrum to the background spectrum to produce the final

absorbance or transmittance spectrum.

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g.,

isopropanol, acetone) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS) (General
Protocol)

Sample Introduction: Introduce a small amount of the 4-Fluoro-3-phenoxybenzaldehyde
sample into the mass spectrometer, typically via a direct insertion probe for solid samples or

after separation by gas chromatography (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.[6][7][8][9]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Logical Workflow for Spectral Analysis
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The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a

compound like 4-Fluoro-3-phenoxybenzaldehyde.

Workflow for Spectral Analysis of 4-Fluoro-3-phenoxybenzaldehyde
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Caption: Logical workflow for the spectral analysis of 4-Fluoro-3-phenoxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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